Ethly 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

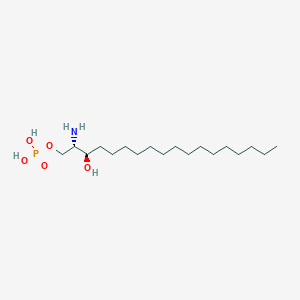

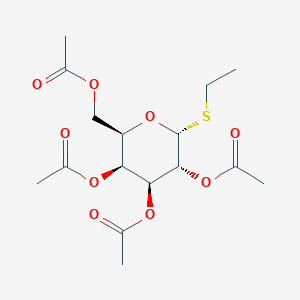

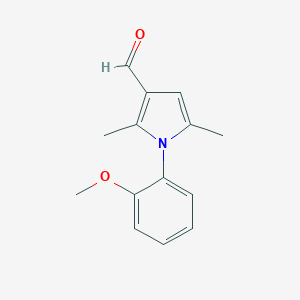

Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiogalactopyranoside is a reagent used for the preparation of galactosides . It is a substrate analog for beta-D-galactosidase, enabling the detection and study of enzyme kinetics . This compound is widely employed in the development and validation of novel drugs targeting lysosomal storage diseases, such as Gaucher’s disease .

Synthesis Analysis

The title compound was obtained as the major product by the reaction of 1,2,3,4,6-penta-O-acetyl-*-D-glucopyranose with ethyl mercaptan in the presence of BF3.·.Et2O in CH2Cl2 as solvent . It assumes a pivotal role as an invaluable intermediate in the intricate process of synthesizing potential drugs, targeting an array of debilitating diseases .Molecular Structure Analysis

The molecular formula of Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiogalactopyranoside is C16H24O9S . Its average mass is 392.421 Da and its monoisotopic mass is 392.114105 Da . Through its acetylated configuration, this compound significantly enhances the efficacy and precision of galactosidase activity evaluation .Chemical Reactions Analysis

Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiogalactopyranoside is a fundamental compound in the field of biomedicine, assuming a pivotal role as a substrate in enzymatic assays, enabling the detection and quantification of substrates associated with lactose metabolism . It has diverse applications, including in enzymatic studies and as a glycosyl donor.Physical And Chemical Properties Analysis

The molecular formula of Ethyl 2,3,4,6-Tetra-O-acetyl-α-D-thiogalactopyranoside is C16H24O9S . Its average mass is 392.421 Da and its monoisotopic mass is 392.114105 Da .Aplicaciones Científicas De Investigación

1. Application in Polymer Chemistry

- Summary of the Application: Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside is used in the synthesis of poly (1-O- (vinyloxy) ethyl-2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside), a CO2-soluble polymer .

- Methods of Application: The polymer is synthesized as an amorphous high molecular weight polymer with pendant sugar acetates .

- Results or Outcomes: The synthesized polymer was found to be CO2-soluble, which is a significant finding as small sugar acetates are known to be extraordinarily CO2-philic .

2. Application in Nanotechnology

- Summary of the Application: Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside is used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles .

- Methods of Application: Two methods were investigated for fabricating the loaded PLGA nanoparticles: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method .

- Results or Outcomes: The fabricated nanoparticles were spherical in shape with consistent and reliable nanometric particle size. The polydispersity indices were well within the acceptable limits .

3. Application in Organic Synthesis

- Summary of the Application: Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .

- Methods of Application: The compound is used as a reagent in organic synthesis .

- Results or Outcomes: The compound has been successfully used in the synthesis of complex organic molecules .

4. Application in Biomedical Research

- Summary of the Application: Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside is widely employed in the pharmaceutical industry. It assumes a pivotal role as an invaluable intermediate in the intricate process of synthesizing potential drugs, targeting an array of debilitating diseases .

- Methods of Application: The compound is used as an intermediate in the synthesis of potential drugs .

- Results or Outcomes: The compound has been successfully used in the synthesis of potential drugs for various diseases .

4. Application in Biomedical Research

- Summary of the Application: Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiogalactopyranoside is widely employed in the pharmaceutical industry. It assumes a pivotal role as an invaluable intermediate in the intricate process of synthesizing potential drugs, targeting an array of debilitating diseases .

- Methods of Application: The compound is used as an intermediate in the synthesis of potential drugs .

- Results or Outcomes: The compound has been successfully used in the synthesis of potential drugs for various diseases .

Direcciones Futuras

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13+,14+,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZQPWZMHIF-LYYZXLFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethly 2,3,4,6-tetra-O-acetyl-a-D-thiogalactopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B43665.png)

![6-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B43675.png)